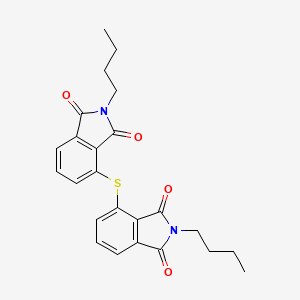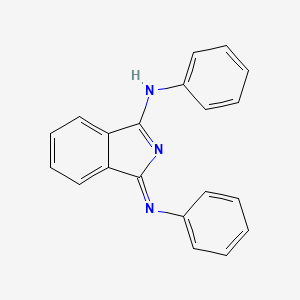
Thallium(1+);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(1+);hydrate, also known as thallium(I) hydrate, is a compound consisting of thallium in its +1 oxidation state combined with water molecules. Thallium is a post-transition metal with the symbol Tl and atomic number 81. It is known for its high toxicity and has limited commercial applications .
Preparation Methods
Thallium(1+);hydrate can be synthesized through various methods. One common approach involves the reaction of thallium(I) salts with water. For example, thallium(I) nitrate can be dissolved in water to form thallium(I) hydrate. Industrial production methods often involve the extraction of thallium from minerals such as zinc and lead ores, followed by purification and hydration processes .
Chemical Reactions Analysis
Thallium(1+);hydrate undergoes several types of chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: Thallium(I) can undergo substitution reactions with halogens to form thallium halides.
Hydrolysis: Thallium(I) reacts with water to form thallium hydroxide and hydrogen gas.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various halogens. Major products formed from these reactions include thallium(III) oxide, thallium halides, and thallium hydroxide .
Scientific Research Applications
Thallium(1+);hydrate has several scientific research applications:
Chemistry: It is used in the synthesis of other thallium compounds and as a reagent in various chemical reactions.
Biology: Thallium compounds are used in biological studies to understand their toxic effects on living organisms.
Mechanism of Action
The mechanism of action of thallium(1+);hydrate involves its interaction with cellular components. Thallium ions can interfere with potassium-regulated processes in cells, leading to disruption of cellular functions. Thallium can also induce oxidative stress and damage cellular structures, contributing to its toxicity .
Comparison with Similar Compounds
Thallium(1+);hydrate can be compared with other thallium compounds such as thallium(III) oxide and thallium halides. Unlike thallium(III) compounds, thallium(I) compounds are generally more stable and less reactive. Similar compounds include rubidium salts, which share similar crystal structures and chemical properties with thallium(I) salts .
Conclusion
This compound is a compound with significant scientific and industrial applications, despite its high toxicity. Its unique chemical properties and reactivity make it a valuable compound for research and various industrial processes.
Properties
CAS No. |
61003-61-0 |
|---|---|
Molecular Formula |
H2OTl+ |
Molecular Weight |
222.399 g/mol |
IUPAC Name |
thallium(1+);hydrate |
InChI |
InChI=1S/H2O.Tl/h1H2;/q;+1 |
InChI Key |
QGYXCSSUHCHXHB-UHFFFAOYSA-N |
Canonical SMILES |
O.[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


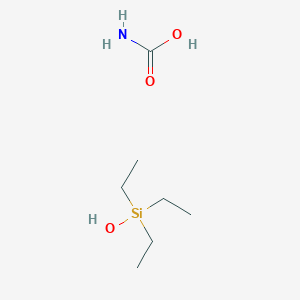


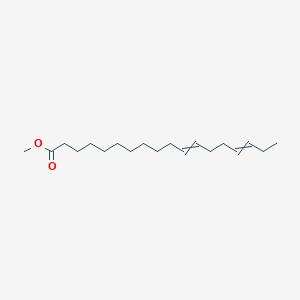

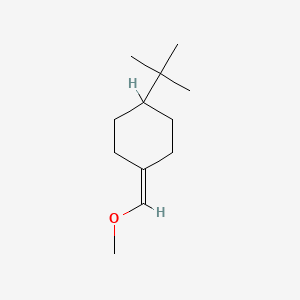
![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)

![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)

